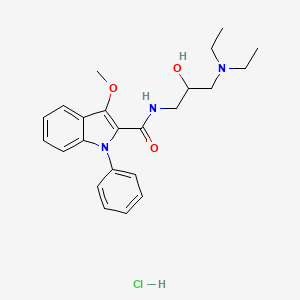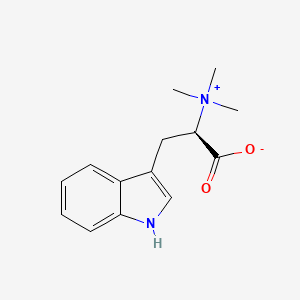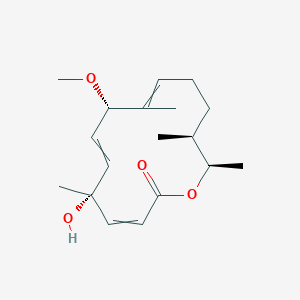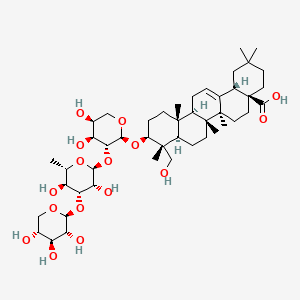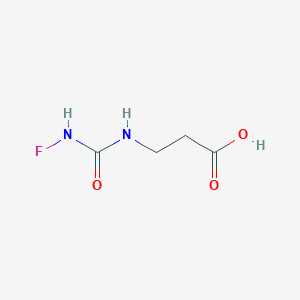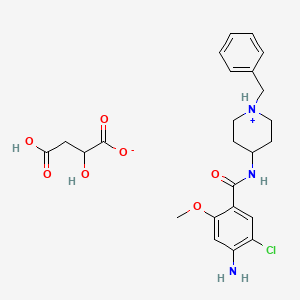
Maleato de Cleboprida
Descripción general
Descripción
N-(1-bencil-4-piperidil)-2-metoxi-4-amino-5-clorobenzamida maleato , es un compuesto que pertenece al grupo de las benzamidas. Es principalmente reconocido por sus propiedades antidopaminérgicas, lo que lo hace efectivo en el tratamiento de trastornos gastrointestinales como náuseas y vómitos . El maleato de cleboprida actúa sobre el hipotálamo, la zona gatillo quimiorreceptora y el sistema mesolímbico, bloqueando los receptores dopaminérgicos en el tracto gastrointestinal .
Aplicaciones Científicas De Investigación
El maleato de cleboprida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la actividad antidopaminérgica y la unión a los receptores.
Biología: Se ha investigado por sus efectos sobre la motilidad gastrointestinal y su posible uso en el tratamiento de trastornos gastrointestinales funcionales.
Mecanismo De Acción
El maleato de cleboprida ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina. Se une a los receptores D2 de dopamina en el tracto gastrointestinal, el hipotálamo y la zona gatillo quimiorreceptora, inhibiendo los efectos mediados por la dopamina. Esto da como resultado un aumento de la motilidad gastrointestinal y una reducción de las náuseas y los vómitos . Los objetivos moleculares del compuesto incluyen los receptores de dopamina, y sus vías implican la modulación de la señalización dopaminérgica .
Compuestos Similares:
Metoclopramida: Otro derivado de la benzamida con propiedades antidopaminérgicas similares.
Domperidona: Un antagonista de la dopamina que se utiliza para tratar las náuseas y los vómitos.
Itoprida: Un agente procinético con actividad antidopaminérgica.
Comparación:
This compound frente a Metoclopramida: Ambos compuestos comparten mecanismos de acción similares, pero el this compound tiene un índice terapéutico más alto y menos efectos secundarios relacionados con la hiperprolactinemia y los síntomas extrapiramidales.
This compound frente a Domperidona: Si bien ambos son efectivos para tratar las náuseas y los vómitos, el this compound tiene un rango de acción más amplio en el tracto gastrointestinal.
This compound frente a Itoprida: La itoprida tiene una actividad inhibitoria adicional de la acetilcolinesterasa, lo que la hace más efectiva para mejorar la motilidad gastrointestinal.
El this compound destaca por su superior índice terapéutico y su rango de acción más amplio en el tracto gastrointestinal en comparación con compuestos similares .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Clebopride malate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This interaction helps in reducing nausea and vomiting by blocking the dopamine receptors in the chemoreceptor trigger zone of the brain . Additionally, clebopride malate interacts with serotonin receptors, contributing to its prokinetic effects on the gastrointestinal tract .
Cellular Effects
Clebopride malate influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting dopamine receptors, which in turn modulates neurotransmitter release and neuronal activity . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in the gastrointestinal tract where it enhances motility and reduces symptoms of dyspepsia . The compound also impacts the central nervous system, reducing nausea and vomiting associated with chemotherapy .
Molecular Mechanism
At the molecular level, clebopride malate exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and inhibiting their activity . This binding prevents dopamine from exerting its effects, leading to reduced nausea and vomiting. Additionally, clebopride malate interacts with serotonin receptors, enhancing gastrointestinal motility . The compound’s molecular structure allows it to effectively bind to these receptors, leading to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clebopride malate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that clebopride malate can have sustained effects on cellular function, particularly in enhancing gastrointestinal motility and reducing nausea . Prolonged use may lead to tolerance and reduced efficacy over time .
Dosage Effects in Animal Models
The effects of clebopride malate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of gastrointestinal disorders without significant adverse effects . At higher doses, clebopride malate can cause toxic effects, including hyperprolactinemia and extrapyramidal symptoms . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Clebopride malate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and N-dealkylation . The major metabolites include hydroxylated derivatives and lactam forms, which are excreted in the urine . The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Clebopride malate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .
Subcellular Localization
The subcellular localization of clebopride malate is primarily within the cytoplasm, where it interacts with dopamine and serotonin receptors . The compound’s activity is influenced by its localization, as it needs to reach specific receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing clebopride malate to its functional sites within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del maleato de cleboprida implica varios pasos:
Formación del Núcleo Benzamida: El paso inicial involucra la reacción del ácido 4-amino-5-cloro-2-metoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente.
Amidación: El cloruro de ácido se hace reaccionar entonces con 1-bencil-4-piperidilamina para formar el derivado de benzamida.
Formación de la Sal de Maleato: El paso final involucra la reacción del derivado de benzamida con ácido málico para formar el this compound.
Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se obtiene típicamente como un polvo cristalino blanco o casi blanco, escasamente soluble en agua y metanol .
Tipos de Reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de quinonas correspondientes.
Reducción: El compuesto puede ser reducido en la parte de la benzamida, aunque esto es menos común.
Sustitución: El this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos:
Oxidación: Formación de quinonas.
Reducción: Formación de derivados de benzamida reducidos.
Sustitución: Formación de derivados de benzamida sustituidos
Comparación Con Compuestos Similares
Metoclopramide: Another benzamide derivative with similar antidopaminergic properties.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Itopride: A prokinetic agent with antidopaminergic activity.
Comparison:
Clebopride malate vs. Metoclopramide: Both compounds share similar mechanisms of action, but clebopride malate has a higher therapeutic ratio and fewer side effects related to hyperprolactinemia and extrapyramidal symptoms.
Clebopride malate vs. Domperidone: While both are effective in treating nausea and vomiting, clebopride malate has a broader range of action in the gastrointestinal tract.
Clebopride malate vs. Itopride: Itopride has additional acetylcholinesterase inhibitory activity, making it more effective in enhancing gastrointestinal motility.
Clebopride malate stands out due to its superior therapeutic ratio and broader range of action in the gastrointestinal tract compared to similar compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clebopride malate involves the condensation of 2-(diethylamino)ethyl chloride with 2-methoxy-5-chlorobenzamide to form 2-(diethylamino)ethyl 2-methoxy-5-chlorobenzamide. This intermediate is then reacted with malic acid to form Clebopride malate.", "Starting Materials": [ "2-(diethylamino)ethyl chloride", "2-methoxy-5-chlorobenzamide", "malic acid" ], "Reaction": [ "Step 1: 2-(diethylamino)ethyl chloride is reacted with 2-methoxy-5-chlorobenzamide in the presence of a base such as potassium carbonate to form 2-(diethylamino)ethyl 2-methoxy-5-chlorobenzamide.", "Step 2: The intermediate 2-(diethylamino)ethyl 2-methoxy-5-chlorobenzamide is then reacted with malic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form Clebopride malate.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |
| 57645-91-7 | |
Fórmula molecular |
C23H28ClN3O6 |
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;propanedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C3H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;4-2(5)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1H2,(H,4,5)(H,6,7) |
Clave InChI |
JYPNMWONPFJUBT-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |
| 57645-91-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clebopride Malate?
A1: Clebopride Malate is a benzamide derivative that acts as a dopamine antagonist. [, , ] It exerts its effects by blocking dopamine receptors, primarily in the central nervous system.
Q2: What are the main therapeutic applications of Clebopride Malate?
A2: Clebopride Malate has been investigated for its potential in treating functional gastrointestinal disorders and as an antiemetic agent, particularly in patients undergoing chemotherapy. [, , ] It has shown efficacy in reducing nausea and vomiting induced by cisplatin, a common chemotherapy drug. []
Q3: Are there any known concerns regarding the use of Clebopride Malate?
A3: While Clebopride Malate has shown promise in certain therapeutic areas, it's essential to note that it can induce extrapyramidal side effects, similar to other dopamine antagonists. [, ] These effects, which can include involuntary movements and muscle stiffness, have been observed at various dose levels and can limit the drug's continued use. [] Researchers are exploring strategies to mitigate these side effects while maintaining its therapeutic benefits.
Q4: Have there been any attempts to improve the delivery and formulation of Clebopride Malate?
A4: Yes, research has explored different formulations of Clebopride Malate to enhance its therapeutic profile. One study investigated the development of a sustained-release preparation using hydrophilic polymeric matrices and double-layered tablets. [, ] This approach aimed to extend the drug's duration of action and potentially reduce the frequency of administration.
Q5: What analytical techniques are commonly employed to study Clebopride Malate?
A5: Gas chromatography with electron capture detection (GC-ECD) has been used to determine the concentration of Clebopride Malate in biological samples. [] This technique allows for sensitive and specific quantification of the drug, enabling researchers to study its pharmacokinetic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(3-butenyl)-1,2,3,4,5,6-hexahydro-, (1R)-](/img/structure/B1215260.png)
![5-[(3-Methylanilino)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1215262.png)
![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)
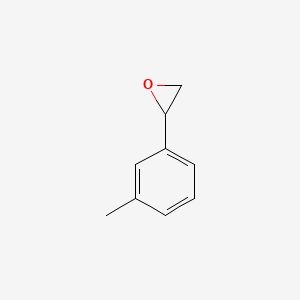

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)
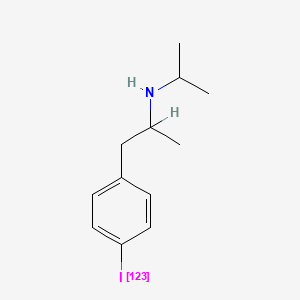
![(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1215273.png)
